cyclohexane-1,2,4,5-tetracarboxylic acid
Overview
Description
cyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the chemical formula C10H12O8. It is a solid crystal, colorless or white, with plane mirror symmetry perpendicular to the crystal layer. This compound is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether. Its melting point is 241-245 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane-1,2,4,5-tetracarboxylic acid is usually achieved by the oxidation of cyclohexene. Specifically, cyclohexene and oxygen are introduced into a reactor, and under the action of a catalyst, partial oxidation occurs to obtain this compound .
Industrial Production Methods
A method for producing 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride involves subjecting this compound to a dehydration reaction in a slurry state in the presence of a dehydrating agent. The acid is fed in a divided or continuous manner to the dehydrating agent, with acetic anhydride often used as the dehydrating agent .
Chemical Reactions Analysis
Types of Reactions
cyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its dianhydride.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen and a catalyst.
Dehydration: Acetic anhydride is commonly used as a dehydrating agent.
Major Products Formed
Dianhydride: Formed through dehydration reactions.
Polyimides and Polyesters: Formed through reactions with amines and alcohols, respectively.
Scientific Research Applications
cyclohexane-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which cyclohexane-1,2,4,5-tetracarboxylic acid exerts its effects involves its ability to form stable complexes with various reagents. The compound’s molecular structure allows it to participate in multiple chemical reactions, leading to the formation of diverse products. Its interactions with amines and alcohols result in the formation of polyimides and polyesters, respectively .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Another cyclic carboxylic acid with six carboxyl groups.
cis,cis,cis-cyclohexane-1,2,4,5-tetracarboxylic acid: A stereoisomer of cyclohexane-1,2,4,5-tetracarboxylic acid.
Uniqueness
This compound is unique due to its specific arrangement of carboxyl groups, which allows it to form stable complexes and participate in a variety of chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-49-0 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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